3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide: It is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide typically involves the reaction of 3-fluoro-4-methoxyaniline with 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it a potential candidate for drug development and biochemical research .
Medicine: In medicine, it may be explored for its potential therapeutic properties, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity .
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features can enhance its reactivity and stability, making it more suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
919486-92-3 |
---|---|
Molekularformel |
C10H9F4NO2 |
Molekulargewicht |
251.18 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)15-9(16)5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
WKSIETTVFSZWKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.